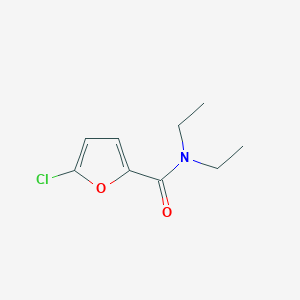
N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide (CDPC) is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. CDPC is a pyrazole derivative that has been synthesized and studied for its biochemical and physiological effects.
作用机制
The mechanism of action of N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide is not fully understood, but it is believed to act as a modulator of ion channels and receptors in the brain. N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide has been shown to interact with the GABA-A receptor, which is a major inhibitory neurotransmitter receptor in the brain. N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide has also been shown to interact with the NMDA receptor, which is involved in learning and memory. Additionally, N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects, including neuroprotective properties, antioxidant activity, and anti-inflammatory effects. N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide has been shown to protect neurons against oxidative stress and cell death, which can contribute to neurodegenerative diseases. N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide has also been shown to have antioxidant activity, which can protect cells against oxidative damage. Additionally, N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide has been shown to have anti-inflammatory effects, which can reduce inflammation and promote healing.
实验室实验的优点和局限性
N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and use in experiments. N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide is also readily available and can be synthesized using various methods. However, N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide has some limitations for lab experiments, including its limited solubility in water, which can make it difficult to use in aqueous solutions. N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide can also be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide research, including the development of N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide analogs with improved pharmacological properties. Additionally, N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide can be studied for its potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide can also be studied for its potential as an anticancer agent, as it can inhibit the growth and proliferation of cancer cells. Further research is needed to fully understand the mechanism of action of N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide and its potential applications in various fields.
Conclusion:
In conclusion, N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide is a pyrazole derivative that has gained attention in the field of scientific research due to its potential applications in various fields. N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide has been studied for its potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide has also been studied for its potential as an anticancer agent, as it can inhibit the growth and proliferation of cancer cells. Further research is needed to fully understand the mechanism of action of N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide and its potential applications in various fields.
合成方法
N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide can be synthesized using various methods, including the reaction of 1-cyclopentyl-3,5-dimethylpyrazole-4-carboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of trifluoroacetic acid. The reaction results in the formation of N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide in good yield and purity. Other methods of synthesis include the reaction of 1-cyclopentyl-3,5-dimethylpyrazole-4-carboxylic acid with N,N-dimethylformamide diethyl acetal in the presence of p-toluenesulfonic acid.
科学研究应用
N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide has been shown to have neuroprotective properties and can protect neurons against oxidative stress and cell death. N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide has also been studied for its potential as an anticancer agent, as it can inhibit the growth and proliferation of cancer cells. Additionally, N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide has been studied for its potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy.
属性
IUPAC Name |
N-cyclopentyl-N,1-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-13-8-9(7-12-13)11(15)14(2)10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYYDEPLIDDIND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N(C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclohex-3-en-1-yl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7510140.png)

![[4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7510149.png)
![(6-Methylpyridin-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7510154.png)







![1-[4-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7510242.png)
![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510243.png)
